molecular formula C9H8FN3O B1438665 [5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1096329-29-1

[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Cat. No. B1438665
CAS RN: 1096329-29-1
M. Wt: 193.18 g/mol
InChI Key: HUAMNEPXRRXUFF-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three carbon atoms, two nitrogen atoms, and two double bonds . These compounds are known for their broad range of chemical and biological properties, making them important in the development of new drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanides . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

1,2,4-Triazole derivatives have a unique molecular structure. They contain two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, they show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are generally soluble in water and other polar solvents . Their physical and chemical properties, such as melting point, boiling point, and density, can vary significantly depending on their specific structure.

Scientific Research Applications

Microwave-Assisted Synthesis

An efficient approach for the regioselective synthesis involving similar triazole and fluorophenyl components was developed, highlighting the strategic use of microwave-assisted synthesis under catalyst- and solvent-free conditions. This methodology facilitates the preparation of complex molecules, demonstrating the potential of such structures in organic synthesis and drug development (Moreno-Fuquen et al., 2019).

Structural Analysis through X-ray Crystallography

A study focused on the synthesis and crystal structure analysis of a compound with both triazolylmethyl and fluorophenyl groups, similar to the compound of interest. The research provides insights into the molecular geometry, intermolecular interactions, and potential reactivity of such compounds, which can inform their use in material science and pharmaceutical chemistry (Xu Liang, 2009).

Preclinical Profiling for Therapeutic Applications

Research on triazolopyridine derivatives, containing structural motifs related to the compound , explored their use as P2X7 antagonists. Such compounds have shown promise in preclinical trials for mood disorders, suggesting the potential therapeutic value of triazolylphenyl structures in neurology and psychiatry (Chrovian et al., 2018).

Glycosidase Inhibition for Therapeutic Use

The investigation into triazole compounds with phenyl and fluorophenyl groups demonstrated mild to significant α-glycosidase inhibition activity. These findings indicate the potential of such chemical structures in developing treatments for diseases related to carbohydrate metabolism, such as diabetes (Gonzaga et al., 2016).

Mechanism of Action

    Target of Action

    Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are known to bind with high affinity to multiple receptors .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives would depend on their specific structure. Some derivatives have shown low cytotoxic effects toward normal cells compared to cancer cells .

Future Directions

The broad range of chemical and biological properties of 1,2,4-triazole derivatives makes them a promising area for future research. The development of more effective and potent derivatives could be a significant step forward in medicinal chemistry .

properties

IUPAC Name

[5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-8-1-2-9(7(3-8)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAMNEPXRRXUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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